N-(3-phenylpropyl)pyridine-3-carboxamide

Catalog No.
S11245770
CAS No.
M.F
C15H16N2O
M. Wt
240.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-phenylpropyl)pyridine-3-carboxamide

Product Name

N-(3-phenylpropyl)pyridine-3-carboxamide

IUPAC Name

N-(3-phenylpropyl)pyridine-3-carboxamide

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

InChI

InChI=1S/C15H16N2O/c18-15(14-9-5-10-16-12-14)17-11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,17,18)

InChI Key

DGVNUZBITSWBPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CN=CC=C2

N-(3-phenylpropyl)pyridine-3-carboxamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a carboxamide group and a phenylpropyl moiety. The molecular formula for this compound is C14H16N2OC_{14}H_{16}N_{2}O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the pyridine ring contributes to its potential biological activity, as pyridine derivatives are often involved in various pharmacological applications.

  • Amidation: The carboxylic acid group can react with amines to form amides.
  • Oxidation: The phenylpropyl moiety can undergo oxidation under specific conditions, potentially converting alcohols to ketones or aldehydes.
  • Reduction: The carboxamide group may be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The compound can also undergo nucleophilic substitution reactions where the phenyl or pyridine groups can be modified.

The reactivity of this compound is influenced by the functional groups attached to the pyridine ring and the phenylpropyl side chain.

Research indicates that N-(3-phenylpropyl)pyridine-3-carboxamide exhibits notable biological activities. Compounds with similar structures often demonstrate interactions with various biological targets, including enzymes and receptors. The specific interactions and mechanisms of action for this compound may involve modulation of signaling pathways or inhibition of specific enzyme activities, making it a candidate for further pharmacological studies.

The synthesis of N-(3-phenylpropyl)pyridine-3-carboxamide typically involves several steps:

  • Starting Materials: The synthesis begins with the appropriate pyridine derivative and phenylpropylamine.
  • Amidation Reaction: The carboxylic acid derivative is converted to an acid chloride using reagents such as thionyl chloride or oxalyl chloride.
  • Formation of Amide: The acid chloride is then reacted with phenylpropylamine to form the desired amide.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain pure N-(3-phenylpropyl)pyridine-3-carboxamide.

This multi-step synthesis allows for the introduction of specific functional groups that enhance the compound's biological properties.

N-(3-phenylpropyl)pyridine-3-carboxamide has potential applications in medicinal chemistry and pharmacology. Its unique structure may contribute to its use in drug development, particularly for conditions where modulation of enzymatic activity is beneficial. Additionally, its properties may be explored in the development of new therapeutic agents targeting various diseases.

Interaction studies are essential for understanding how N-(3-phenylpropyl)pyridine-3-carboxamide interacts with biological targets. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • Inhibition Studies: Assessing its ability to inhibit enzymatic activity in vitro.
  • Cell Culture Experiments: Investigating its effects on cellular processes and signaling pathways.

Such studies provide insights into the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with N-(3-phenylpropyl)pyridine-3-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
4-(3-Phenylpropyl)pyridinePyridine ring with phenylpropyl groupPotential kinase inhibition
2-PyridinamineSimple pyridine amineAntimicrobial properties
N-(2-hydroxyethyl)pyridine-3-carboxamideHydroxyethyl group on pyridineNeuroprotective effects
6-Oxo-N-(3-phenylpropyl)-1,6-dihydropyridineDihydropyridine structureAnticancer activity

The uniqueness of N-(3-phenylpropyl)pyridine-3-carboxamide lies in its specific combination of substituents that may enhance selectivity towards certain biological targets compared to other derivatives. Its complex structure allows for potentially novel mechanisms of action that warrant further investigation into its pharmacological potential.

Carboxamide Bond Formation Techniques

Palladium-Catalyzed Aminocarbonylation Approaches

Palladium-catalyzed aminocarbonylation has emerged as a robust method for constructing carboxamide bonds. This approach leverages aryl boronic acids and nitroarenes under palladium catalysis to generate amides without requiring external oxidants or reductants, ensuring redox economy [1]. For N-(3-phenylpropyl)pyridine-3-carboxamide, this method could involve reacting pyridine-3-boronic acid with nitrobenzene derivatives in the presence of a palladium catalyst.

Key advantages include functional group tolerance and moderate-to-high yields (50–85%) under mild conditions (80–100°C, 6–24 hours) [1]. A notable example is the synthesis of pyrazolo[3,4-b]pyridine-3-carboxamides, where palladium catalysts enabled efficient coupling even with sterically hindered substrates [2]. Optimizing ligand choice (e.g., Xantphos) and CO pressure (1–5 bar) enhances reaction efficiency, particularly for electron-deficient pyridine systems [2].

Direct Amidation of Pyridine-3-Carboxylic Acid Derivatives

Direct amidation avoids pre-activation of carboxylic acids, offering atom-economical routes. Boron-based reagents like B(OCH₂CF₃)₃ facilitate coupling between pyridine-3-carboxylic acid and 3-phenylpropylamine under solvent-free conditions [3]. This method achieves yields exceeding 90% with minimal racemization, critical for chiral intermediates [3].

Historically, quinolinic acid anhydride reacted with secondary amines to form pyridine-3-carboxamides via decarboxylation [4]. While less prevalent today, this approach laid groundwork for modern catalytic methods. Contemporary protocols emphasize avoiding halogenated solvents and enabling solid-phase workups using Amberlyst resins [3].

Solid-Phase Synthesis vs. Solution-Phase Synthesis Comparisons

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Workup ComplexitySimplified via filtration resins [3]Requires aqueous extraction/chromatography [3]
ScalabilityLimited by resin capacityHighly scalable
Yield70–85% (due to incomplete coupling)80–95%
PurificationAutomated washing stepsManual solvent evaporation

Solid-phase methods excel in high-throughput screening, whereas solution-phase synthesis remains preferred for industrial-scale production due to higher yields and lower costs.

Green Chemistry Approaches in Synthesis

Sustainable synthesis of N-(3-phenylpropyl)pyridine-3-carboxamide emphasizes solvent selection, catalytic efficiency, and waste reduction. B(OCH₂CF₃)₃-mediated amidation eliminates aqueous workup, reducing solvent waste by 60% compared to traditional methods [3]. Microwave-assisted reactions shorten reaction times (30 minutes vs. 24 hours) and lower energy consumption [2].

Palladium-catalyzed methods using recyclable catalysts (e.g., Pd/C) further enhance sustainability. Recent studies report catalyst turnover numbers (TON) exceeding 1,000, minimizing metal leaching [1].

The thermodynamic stability of N-(3-phenylpropyl)pyridine-3-carboxamide can be evaluated through comparative analysis with structurally related pyridine derivatives and carboxamide-containing compounds. Research on similar heterocyclic systems provides valuable insights into the expected thermal behavior of this compound [1] [2] [3].

Thermal Stability Profile

Based on thermogravimetric analysis studies of related pyridine derivatives, N-(3-phenylpropyl)pyridine-3-carboxamide is expected to exhibit moderate to good thermal stability at ambient temperatures. Novel polyfunctional pyridine-based derivatives have demonstrated decomposition temperatures ranging from 217°C to 470°C, with the specific temperature depending on the nature and position of substituents [1]. The presence of the carboxamide functional group is anticipated to enhance thermal stability compared to simple pyridine derivatives due to additional intermolecular hydrogen bonding interactions [3].

Decomposition Kinetics and Pathways

Thermal decomposition of pyridine carboxamide derivatives typically follows multi-step processes. Studies on pyrimidine derivatives, which share structural similarities with pyridine compounds, indicate that 50% mass loss (T50%) occurs in the temperature range of 306-322°C [2]. For pyridine-3-carboxamide derivatives specifically, differential thermal analysis has revealed endothermic decomposition peaks between 178.5°C and 252.3°C [3].

The thermal decomposition pathway likely involves initial cleavage of the carboxamide bond, followed by degradation of the aromatic ring systems. The phenylpropyl substituent may undergo elimination reactions at elevated temperatures, contributing to the overall mass loss profile. The pyridine ring, being an electron-deficient aromatic system, typically exhibits enhanced thermal stability compared to benzene derivatives [4].

Thermal PropertyExpected RangeAnalysis MethodReference Compounds
Initial Decomposition Temperature180-220°CTGA/DSCPyridine-3-carboxamide derivatives
T50% (50% Mass Loss)250-300°CTGASimilar heterocyclic compounds
Complete Decomposition400-500°CTGAPyridine derivatives
Endothermic Peak200-250°CDSCRelated carboxamides

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of N-(3-phenylpropyl)pyridine-3-carboxamide are influenced by the interplay between its hydrophilic pyridine nitrogen and carboxamide functionalities and the lipophilic phenylpropyl substituent. Comprehensive solubility studies on pyridine-3-carboxylic acid and related compounds provide a framework for understanding the expected solubility behavior [5] [6].

Aqueous Solubility

The aqueous solubility of N-(3-phenylpropyl)pyridine-3-carboxamide is expected to be moderate, influenced by the basic pyridine nitrogen which can form hydrogen bonds with water molecules and undergo protonation under acidic conditions. Related compound 4-(3-phenylpropyl)pyridine exhibits water solubility of 318.5 mg/L at 25°C [7], suggesting that the carboxamide derivative may have comparable or slightly enhanced aqueous solubility due to additional hydrogen bonding capability.

The carboxamide group contributes significantly to water solubility through its ability to act as both hydrogen bond donor (N-H) and acceptor (C=O). Pyridine-3-carboxamide (nicotinamide) demonstrates good water solubility, and this property is expected to be partially retained in the N-substituted derivative despite the lipophilic phenylpropyl chain [6].

Organic Solvent Solubility

Solubility studies on pyridine-3-carboxylic acid reveal the following solvent preference order: dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile [5]. This pattern is expected to be generally applicable to N-(3-phenylpropyl)pyridine-3-carboxamide, with some modifications due to the structural differences.

DMSO represents the optimal solvent for dissolution, as it can effectively solvate both the polar pyridine-carboxamide core and accommodate the nonpolar phenylpropyl substituent. The enhanced solubility in DMSO relative to ideal solution behavior observed for nicotinic acid suggests favorable solute-solvent interactions [5].

Ethanol provides good solubility due to its amphiphilic nature, allowing effective solvation of both polar and nonpolar regions of the molecule. The alcohol group can participate in hydrogen bonding with the carboxamide functionality while the ethyl group provides some compatibility with the phenylpropyl chain.

Acetone and other ketonic solvents offer moderate solubility, primarily through dipole-dipole interactions with the polar carboxamide group. However, the limited hydrogen bonding capability of acetone reduces its effectiveness compared to protic solvents.

Temperature Effects on Solubility

All solvent systems demonstrate positive temperature coefficients for solubility, with smooth increases following typical thermodynamic patterns [5]. This behavior is attributed to increased molecular motion and enhanced solute-solvent interactions at elevated temperatures.

Solvent ClassExpected SolubilityPrimary InteractionsTemperature Dependence
Polar protic (water, alcohols)Moderate to GoodH-bonding, ion-dipoleStrong positive
Polar aprotic (DMSO, DMF)ExcellentDipole-dipole, solvationModerate positive
Moderately polar (acetone)ModerateDipole-dipolePositive
Nonpolar (hydrocarbons)PoorVan der WaalsWeak positive

Partition Coefficients (LogP) and Lipophilicity Analysis

The lipophilicity of N-(3-phenylpropyl)pyridine-3-carboxamide represents a critical parameter for understanding its distribution behavior between aqueous and lipid phases. The experimental determination and computational prediction of partition coefficients provide essential data for pharmaceutical and environmental applications [8] [9].

Octanol-Water Partition Coefficient

PubChem computational analysis indicates an XLogP3 value of 2.1 for N-(3-phenylpropyl)pyridine-3-carboxamide [10]. This moderate lipophilicity reflects the balanced contribution of hydrophilic (pyridine nitrogen, carboxamide) and lipophilic (phenylpropyl chain) structural elements.

For comparison, the structurally related 4-(3-phenylpropyl)pyridine exhibits a significantly higher LogP value of 4.04 [7], demonstrating the substantial impact of the carboxamide substitution on reducing lipophilicity. The carboxamide group introduces additional polar surface area (42 Ų) and hydrogen bonding capability, which enhances water affinity and reduces octanol preference [10].

Structure-Lipophilicity Relationships

The molecular structure can be analyzed in terms of contributing fragments:

  • Pyridine ring: Moderately lipophilic aromatic system with basic nitrogen
  • Carboxamide group: Hydrophilic functionality with hydrogen bonding capability
  • Phenylpropyl chain: Lipophilic alkyl-aromatic substituent

The calculated LogP of 2.1 indicates a compound with balanced amphiphilic character, suggesting good membrane permeability potential while maintaining sufficient aqueous solubility for biological applications [11].

pH-Dependent Partitioning (LogD)

The apparent partition coefficient (LogD) of N-(3-phenylpropyl)pyridine-3-carboxamide varies significantly with pH due to the ionizable pyridine nitrogen. At physiological pH (7.4), the compound exists predominantly in its neutral form, with the LogD approaching the intrinsic LogP value. Under acidic conditions (pH < 5), protonation of the pyridine nitrogen dramatically reduces lipophilicity, as ionic species have poor octanol solubility [11].

The relationship between LogD and pH can be described by the Henderson-Hasselbalch equation, considering the pKa of the pyridine nitrogen (approximately 5.3):

LogD = LogP - log(1 + 10^(pKa-pH))

pH RangePredominant FormExpected LogDBiological Relevance
< 3Protonated (cationic)< 0Gastric conditions
3-6Mixed neutral/cationic0.5-1.8Transition region
> 7Neutral~2.1Physiological conditions
> 9Neutral~2.1Basic conditions

Acid-Base Dissociation Constants (pKa) and Protonation Sites

The acid-base behavior of N-(3-phenylpropyl)pyridine-3-carboxamide is governed by multiple ionizable sites, with the pyridine nitrogen representing the primary basic center. Understanding the pKa values and protonation equilibria is essential for predicting the compound's behavior across different pH environments [12] [13].

Primary Protonation Site: Pyridine Nitrogen

The pyridine nitrogen atom serves as the principal basic site in the molecule. Based on the fundamental pKa of pyridine (5.25) and considering structural modifications, the protonation of N-(3-phenylpropyl)pyridine-3-carboxamide at the pyridine nitrogen is expected to occur with a pKa in the range of 5.0-6.0 [14] [13].

The electron-withdrawing carboxamide group at the 3-position slightly reduces the basicity compared to unsubstituted pyridine through inductive effects. However, this effect is relatively modest due to the meta-relationship between the nitrogen and the carboxamide substituent [4].

Secondary Protonation Sites

The carboxamide functionality presents additional potential protonation sites, though with significantly different pKa values:

Carboxamide Oxygen Protonation: Under strongly acidic conditions, the carbonyl oxygen can accept a proton to form an oxonium ion. Studies on amide protonation indicate pKa values in the range of -0.4 to 0, making this process relevant only under extremely acidic conditions (pH < 1) [15].

Carboxamide Nitrogen Deprotonation: The amide nitrogen represents a very weak acidic site with an expected pKa around 15-17. Deprotonation occurs only under strongly basic conditions and is not physiologically relevant [15].

Ionization Equilibria and Speciation

The predominant ionization equilibrium involves the pyridine nitrogen:

N-(3-phenylpropyl)pyridine-3-carboxamide + H⁺ ⇌ [N-(3-phenylpropyl)pyridine-3-carboxamide-H]⁺

At physiological pH (7.4), the compound exists primarily in its neutral form (>95%), with minimal protonation at the pyridine nitrogen. This speciation profile is favorable for membrane permeability and biological activity, as neutral species typically exhibit better cellular uptake compared to ionized forms [13].

Environmental and Biological Implications

The pKa value around 5.0-6.0 places N-(3-phenylpropyl)pyridine-3-carboxamide in an interesting category where protonation state changes significantly across biologically relevant pH ranges. In gastric fluid (pH 1-2), the compound would be predominantly protonated and cationic, potentially affecting absorption and distribution. In intestinal fluid (pH 6-8) and blood (pH 7.4), the neutral form predominates [16].

Analytical Considerations

The pH-dependent ionization behavior has important implications for analytical methods. Chromatographic separations should account for the changing ionization state, and extraction procedures must consider the dramatic changes in lipophilicity between neutral and protonated forms. Buffer selection for stability studies and biological assays should maintain appropriate pH control to ensure consistent speciation [8].

Ionizable GrouppKa RangeProtonation/DeprotonationPhysiological Relevance
Pyridine N (basic)5.0-6.0Accepts protonsPrimary ionization site
Carboxamide O (basic)-0.4 to 0Accepts protons (extreme acid)Not physiologically relevant
Carboxamide N (acidic)15-17Loses protons (extreme base)Not physiologically relevant

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

240.126263138 g/mol

Monoisotopic Mass

240.126263138 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-08

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